![molecular formula C14H14BrN3O3 B2733878 (5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421497-11-1](/img/structure/B2733878.png)
(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties in previous studies . Researchers have observed their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics.
Antifungal Potential
The same pyrazoline scaffold has also exhibited antifungal activity . Investigating its impact on fungal pathogens could lead to the development of new antifungal agents.
Antiparasitic Applications
Given the urgent need for effective antiparasitic drugs, exploring the compound’s impact on parasites (such as protozoa or helminths) could yield valuable insights .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Researchers have linked pyrazolines to anti-inflammatory effects, making them interesting candidates for drug development .
Antioxidant Capacity
Oxidative stress contributes to cellular damage and disease progression. Our compound may possess antioxidant properties, potentially mitigating oxidative damage .
Neurotoxicity Assessment
Understanding the impact of this compound on acetylcholinesterase (AchE) activity is essential. AchE inhibition can affect nerve transmission and behavior in organisms, making it a critical area of study .
properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMOCHJIQWJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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